molecular formula C7H8F3N3O B1417469 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338792-66-8

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1417469
M. Wt: 207.15 g/mol
InChI Key: VHQNYFFWCONHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as density, melting point, boiling point, etc.) and chemical properties (such as reactivity, acidity/basicity, etc.).


Scientific Research Applications

  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Application : Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • Method : This involves the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Results : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
  • Synthesis and Applications of α-(Trifluoromethyl)styrenes

    • Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution .
    • Results : Much attention has been paid to these compounds by the organic chemistry community .
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers

    • Application : A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
    • Method : This is achieved by reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate .
    • Results : Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent to render the heteroarene more electrophilic .

Safety And Hazards

This involves studying the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(ethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNYFFWCONHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378982
Record name 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

CAS RN

338792-66-8
Record name 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 6
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.